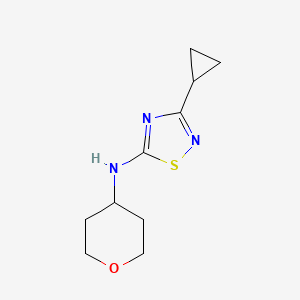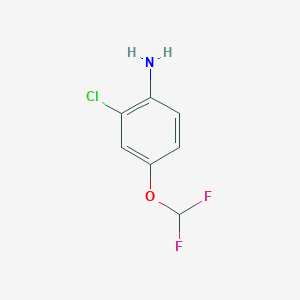
2-Chloro-4-(difluoromethoxy)aniline
概要
説明
“2-Chloro-4-(difluoromethoxy)aniline” is a chemical compound with the CAS Number: 1247745-21-6 . It has a molecular weight of 193.58 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(difluoromethoxy)aniline” can be represented by the InChI code:1S/C7H6ClF2NO/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7H,11H2 . This compound contains a total of 18 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aromatic) . Physical And Chemical Properties Analysis
“2-Chloro-4-(difluoromethoxy)aniline” is a liquid at room temperature . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
Synthesis and Chemical Development
This compound has been utilized in chemical synthesis, demonstrating its versatility in organic chemistry. For instance, it played a crucial role in the efficient scale-up synthesis of BMS-665053, a potent and selective corticotropin-releasing factor-1 receptor antagonist. This synthesis featured a direct bis-ortho-chlorination process that highlights the compound's utility in creating complex molecules for preclinical studies (Li et al., 2012).
Environmental and Degradation Studies
2-Chloro-4-nitroaniline, a related compound, has been identified as an intermediate in manufacturing various industrial products and is noted for its environmental persistence. Studies have demonstrated the aerobic degradation of this compound by specific bacterial strains, shedding light on potential bioremediation strategies for similar chlorinated aniline compounds. This research could pave the way for employing biotechnological methods to mitigate environmental pollution caused by such persistent organic pollutants (Khan et al., 2013).
Advanced Materials and Photocatalysis
Research has also explored the application of chlorinated aniline derivatives in the development of novel materials and in photocatalysis. For example, the photocatalytic degradation of chlorinated anilines using TiO2 has been studied, indicating the potential for these compounds to be degraded in water treatment processes. This suggests that 2-Chloro-4-(difluoromethoxy)aniline and its derivatives could serve as model compounds for understanding the mechanisms of photocatalytic degradation in environmental cleanup efforts (Chu et al., 2007).
Molecular Studies and Theoretical Analysis
The compound and its related aniline derivatives have been subjects of vibrational spectroscopic studies, contributing to a deeper understanding of their molecular structures and properties. Such investigations provide valuable insights into the electronic effects of substituents on aniline rings and have implications for designing molecules with desired physical and chemical characteristics (Arivazhagan et al., 2012).
Safety And Hazards
The safety information available indicates that “2-Chloro-4-(difluoromethoxy)aniline” may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing the mist/vapors/spray and avoiding contact with skin, eyes, and clothing . It should be used only under a chemical fume hood .
特性
IUPAC Name |
2-chloro-4-(difluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMPKLBAJFDEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(difluoromethoxy)aniline | |
CAS RN |
1247745-21-6 | |
| Record name | 2-chloro-4-(difluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

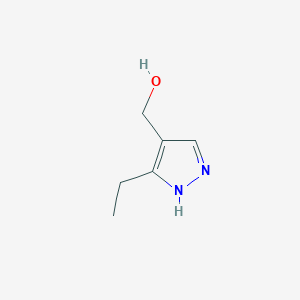
![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455775.png)
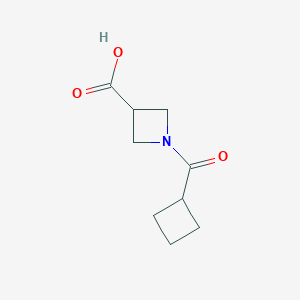
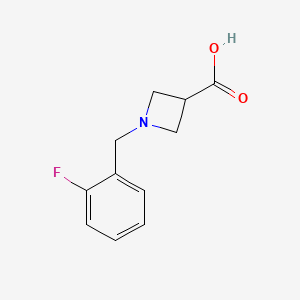
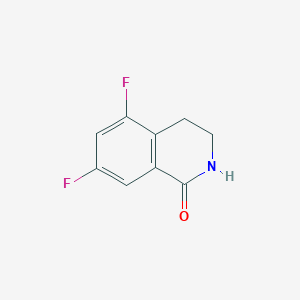
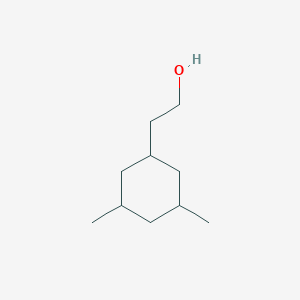
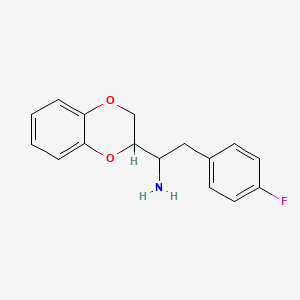
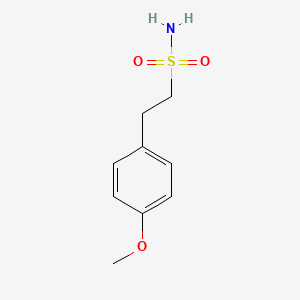
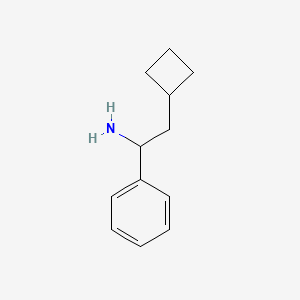
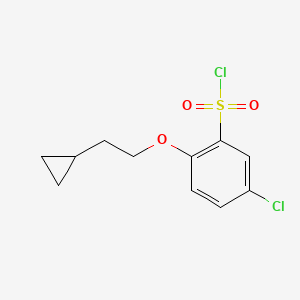

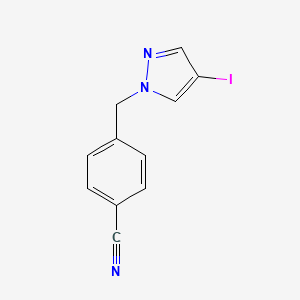
![2-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1455793.png)
